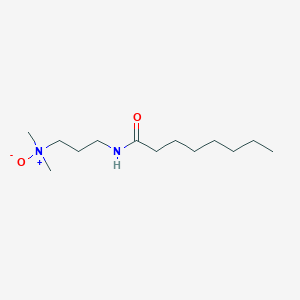
Caprylamidopropylamine oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Caprylamidopropylamine oxide is a chemical compound known for its surfactant properties. It is widely used in personal care and cosmetic products due to its ability to act as a conditioning agent and cleanser . The compound is characterized by its molecular formula C13H28N2O2 and a molecular weight of 244.3736 g/mol .
Preparation Methods
Caprylamidopropylamine oxide is synthesized through the reaction of caprylic acid with 3-dimethylaminopropylamine, followed by oxidation. The reaction typically involves the use of hydrogen peroxide as an oxidizing agent . Industrial production methods often involve the use of continuous reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Caprylamidopropylamine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can be reduced to its corresponding amine under reducing conditions.
Substitution: The compound can participate in substitution reactions, where the amine group can be replaced by other functional groups.
Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Caprylamidopropylamine oxide has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: The compound is employed in cell culture studies to improve cell membrane permeability.
Medicine: It is investigated for its potential use in drug delivery systems due to its ability to enhance the solubility of hydrophobic drugs.
Mechanism of Action
The mechanism of action of caprylamidopropylamine oxide primarily involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of different components. This property is particularly useful in personal care products, where it helps to remove dirt and oil from the skin and hair .
Comparison with Similar Compounds
Caprylamidopropylamine oxide is similar to other surfactants like cocamidopropylamine oxide and cocamidopropyl betaine. it is unique in its specific molecular structure, which provides distinct surfactant properties. Similar compounds include:
Cocamidopropylamine oxide: Another surfactant with similar properties but derived from coconut oil.
Cocamidopropyl betaine: A zwitterionic surfactant used in personal care products for its mildness and conditioning properties.
This compound stands out due to its specific balance of hydrophilic and hydrophobic properties, making it particularly effective in formulations requiring strong cleansing and conditioning effects.
Properties
CAS No. |
73772-43-7 |
|---|---|
Molecular Formula |
C13H28N2O2 |
Molecular Weight |
244.37 g/mol |
IUPAC Name |
N,N-dimethyl-3-(octanoylamino)propan-1-amine oxide |
InChI |
InChI=1S/C13H28N2O2/c1-4-5-6-7-8-10-13(16)14-11-9-12-15(2,3)17/h4-12H2,1-3H3,(H,14,16) |
InChI Key |
CRJZSZDHPVDIJD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)NCCC[N+](C)(C)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


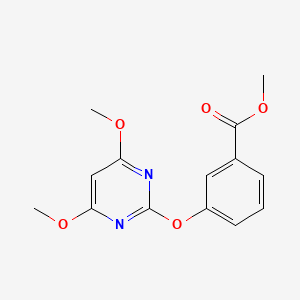
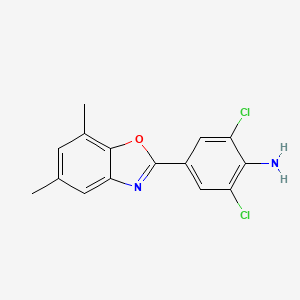
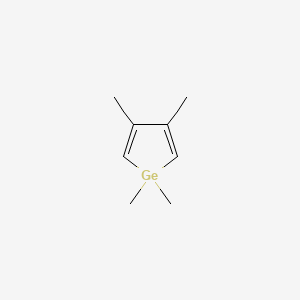
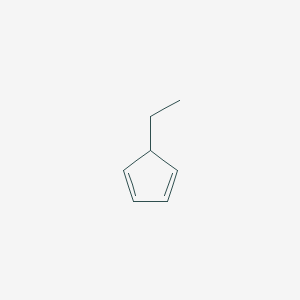
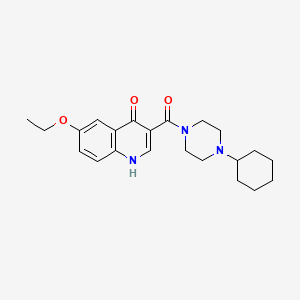
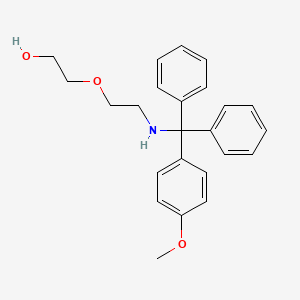



![[3-methoxy-2-(9-methyldecyl)-5-(4-methylpentyl)phenyl] 15-(4-methoxyphenyl)pentadecanoate](/img/structure/B13802020.png)
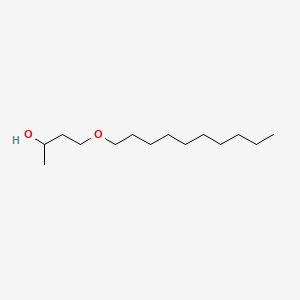


![2-Naphthalenesulfonic acid, 8-[[4-(acetylamino)phenyl]azo]-5-amino-, monosodium salt](/img/structure/B13802038.png)
